molecular formula C11H18O2 B6178684 tert-butyl bicyclo[2.1.1]hexane-1-carboxylate CAS No. 2648938-91-2

tert-butyl bicyclo[2.1.1]hexane-1-carboxylate

Cat. No. B6178684
CAS RN: 2648938-91-2
M. Wt: 182.3
InChI Key:
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Description

Tert-butyl bicyclo[2.1.1]hexane-1-carboxylate (TBBH) is an organic compound belonging to the bicyclic family of compounds. It is an important building block for the synthesis of various organic compounds. TBBH has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Tert-butyl bicyclo[2.1.1]hexane-1-carboxylate has a wide range of applications in scientific research. It is used as a model compound for studying the reactivity of tert-butyl groups, as well as the reactivity of bicyclic systems. It is also used to study the reactivity of carboxylic acid derivatives, such as esters and amides. In addition, tert-butyl bicyclo[2.1.1]hexane-1-carboxylate is used in the synthesis of various organic compounds, such as polymers and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl bicyclo[2.1.1]hexane-1-carboxylate is not fully understood. However, it is believed that the tert-butyl group of the compound is responsible for its reactivity. The tert-butyl group is highly reactive, and can easily undergo nucleophilic substitution reactions, as well as electrophilic addition reactions. The bicyclic structure of the compound also contributes to its reactivity, as it can be used as an electrophile in certain reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-butyl bicyclo[2.1.1]hexane-1-carboxylate have not been extensively studied. However, it is believed that the compound may have some effects on the human body. For example, it has been suggested that tert-butyl bicyclo[2.1.1]hexane-1-carboxylate may have some anti-inflammatory and anti-bacterial properties. In addition, it has been suggested that the compound may have some effects on the metabolism of fatty acids and cholesterol.

Advantages and Limitations for Lab Experiments

Tert-butyl bicyclo[2.1.1]hexane-1-carboxylate is a relatively easy compound to synthesize and work with in the laboratory. It is relatively stable, and can be stored for long periods of time without significant degradation. In addition, it can be used in a variety of reactions, making it a versatile compound for laboratory experiments. However, it is important to note that tert-butyl bicyclo[2.1.1]hexane-1-carboxylate is a highly reactive compound, and should be handled with care.

Future Directions

There are a number of potential future directions for research on tert-butyl bicyclo[2.1.1]hexane-1-carboxylate. These include further investigation into its biochemical and physiological effects, as well as its potential applications in the synthesis of new organic compounds. In addition, further research could be conducted into the mechanism of action of the compound, as well as its potential uses in drug design and development. Finally, further research could be conducted into the use of tert-butyl bicyclo[2.1.1]hexane-1-carboxylate as a model compound for studying the reactivity of tert-butyl groups and bicyclic systems.

Synthesis Methods

Tert-butyl bicyclo[2.1.1]hexane-1-carboxylate can be synthesized by a variety of methods. One of the most common methods is the reaction of tert-butyl alcohol with cyclohexanecarboxylic acid. This reaction produces an ester, which is then hydrolyzed to produce tert-butyl bicyclo[2.1.1]hexane-1-carboxylate. The reaction can be summarized as follows:
Tert-butyl alcohol + Cyclohexanecarboxylic acid → tert-butyl bicyclo[2.1.1]hexane-1-carboxylate + Water
The reaction is typically carried out in an organic solvent such as ethanol or methanol, and a catalyst such as sodium hydroxide or potassium hydroxide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl bicyclo[2.1.1]hexane-1-carboxylate involves the reaction of bicyclo[2.1.1]hexane-1-carboxylic acid with tert-butyl alcohol in the presence of a strong acid catalyst.", "Starting Materials": [ "Bicyclo[2.1.1]hexane-1-carboxylic acid", "tert-Butyl alcohol", "Strong acid catalyst (e.g. sulfuric acid)" ], "Reaction": [ "Add bicyclo[2.1.1]hexane-1-carboxylic acid and tert-butyl alcohol to a reaction flask", "Add a few drops of strong acid catalyst to the reaction mixture", "Heat the reaction mixture under reflux for several hours", "Allow the reaction mixture to cool to room temperature", "Extract the product with a suitable organic solvent (e.g. diethyl ether)", "Dry the organic layer over anhydrous sodium sulfate", "Filter the solution and concentrate the solvent under reduced pressure", "Purify the product by recrystallization or column chromatography" ] }

CAS RN

2648938-91-2

Product Name

tert-butyl bicyclo[2.1.1]hexane-1-carboxylate

Molecular Formula

C11H18O2

Molecular Weight

182.3

Purity

95

Origin of Product

United States

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